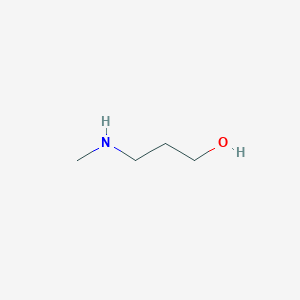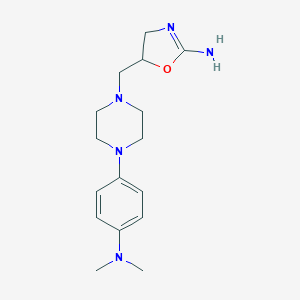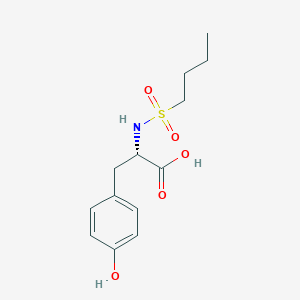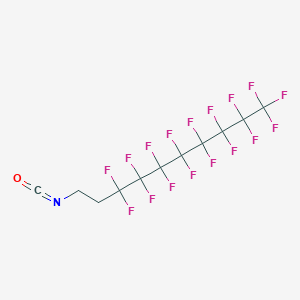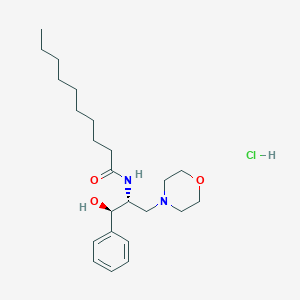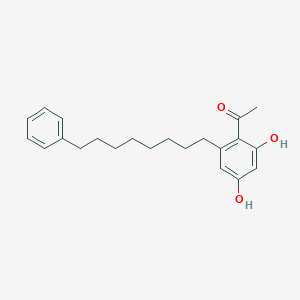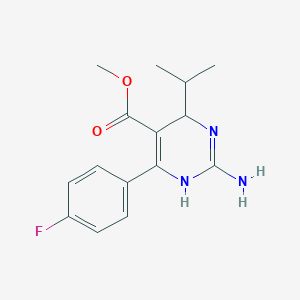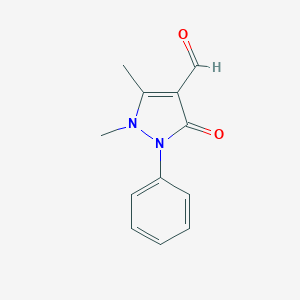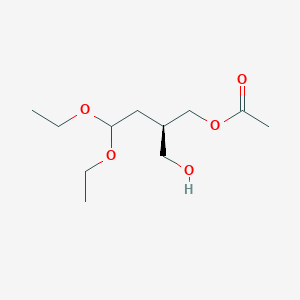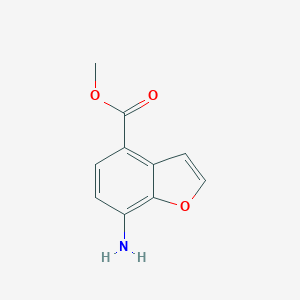
Methyl 7-aminobenzofuran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-aminobenzofuran-4-carboxylate, also known as MABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MABF is a heterocyclic compound that belongs to the benzofuran family and is commonly used as a building block for the synthesis of various biologically active molecules.
Mecanismo De Acción
The exact mechanism of action of Methyl 7-aminobenzofuran-4-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in cellular processes such as apoptosis, cell cycle regulation, and inflammation.
Efectos Bioquímicos Y Fisiológicos
Methyl 7-aminobenzofuran-4-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 7-aminobenzofuran-4-carboxylate has also been reported to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, Methyl 7-aminobenzofuran-4-carboxylate has been shown to exhibit anti-inflammatory and anticoagulant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-aminobenzofuran-4-carboxylate has several advantages for use in lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. Methyl 7-aminobenzofuran-4-carboxylate is also stable and can be stored for extended periods without degradation. However, Methyl 7-aminobenzofuran-4-carboxylate has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, Methyl 7-aminobenzofuran-4-carboxylate can exhibit low bioavailability and poor pharmacokinetic properties, which can limit its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the research and development of Methyl 7-aminobenzofuran-4-carboxylate. One potential direction is the synthesis of novel derivatives of Methyl 7-aminobenzofuran-4-carboxylate with improved pharmacokinetic properties and enhanced biological activities. Another direction is the investigation of the mechanism of action of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives to gain a better understanding of their biological effects. Additionally, the potential of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives as drug candidates for the treatment of various diseases should be explored further.
In conclusion, Methyl 7-aminobenzofuran-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Methyl 7-aminobenzofuran-4-carboxylate is a heterocyclic compound that belongs to the benzofuran family and is commonly used as a building block for the synthesis of various biologically active molecules. Methyl 7-aminobenzofuran-4-carboxylate has been extensively studied for its potential applications in drug discovery and development and has been reported to exhibit various biochemical and physiological effects. However, further research is needed to fully understand the potential of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives as drug candidates for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Methyl 7-aminobenzofuran-4-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been used as a building block for the synthesis of various biologically active molecules, including anticancer, antiviral, and antibacterial agents. Methyl 7-aminobenzofuran-4-carboxylate has also been reported to exhibit anti-inflammatory and anticoagulant activities.
Propiedades
Número CAS |
157252-27-2 |
|---|---|
Nombre del producto |
Methyl 7-aminobenzofuran-4-carboxylate |
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
methyl 7-amino-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3 |
Clave InChI |
AXLFATUIQRTAEH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=COC2=C(C=C1)N |
SMILES canónico |
COC(=O)C1=C2C=COC2=C(C=C1)N |
Sinónimos |
4-Benzofurancarboxylicacid,7-amino-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

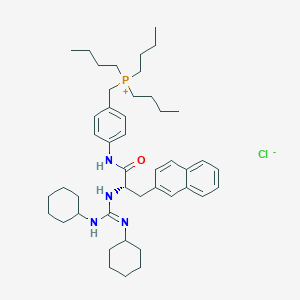
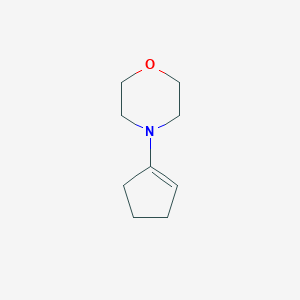
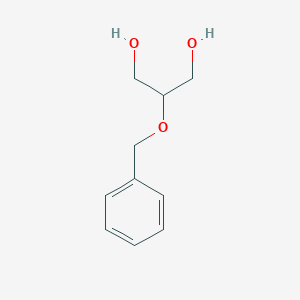
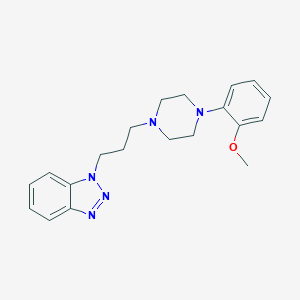
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
